Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 5518-63-8
Cat. No.: VC17309132
Molecular Formula: C17H18Cl2N4O2
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5518-63-8 |
|---|---|
| Molecular Formula | C17H18Cl2N4O2 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | ethyl 7-(3,4-dichlorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C17H18Cl2N4O2/c1-3-5-13-14(16(24)25-4-2)15(23-17(22-13)20-9-21-23)10-6-7-11(18)12(19)8-10/h6-9,15H,3-5H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | ZFEKZRPIZKTSPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC |
Introduction
Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrimidines, which have garnered attention due to their diverse biological activities. Compounds in this family are known for applications in medicinal and organic chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's molecular structure features:
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A triazolopyrimidine core, which is a fused heterocyclic system combining triazole and pyrimidine rings.
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A 3,4-dichlorophenyl group attached at the 7th position.
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A propyl substituent at the 5th position.
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An ethyl ester functional group at the 6th position.
These structural elements contribute to its physicochemical properties and biological activity.
Biological Significance
Triazolopyrimidine derivatives have been widely studied for their pharmacological potential:
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Anticancer Activity: Certain derivatives inhibit protein-protein interactions critical for tumor growth (e.g., MDM2-p53 interaction) .
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Antimicrobial Properties: Effective against bacterial and fungal strains due to their ability to disrupt essential metabolic pathways.
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Anti-inflammatory Activity: Docking studies suggest these compounds may inhibit enzymes like 5-lipoxygenase .
The dichlorophenyl group enhances lipophilicity, aiding membrane permeability and increasing bioavailability.
Synthesis and Characterization
The synthesis of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate typically involves:
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Cyclization of precursors containing hydrazine derivatives with carbonyl compounds.
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Esterification to introduce the ethoxycarbonyl group.
Characterization Techniques:
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NMR Spectroscopy: Confirms chemical shifts corresponding to aromatic protons and ester groups.
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Mass Spectrometry (MS): Identifies molecular ion peaks for molecular weight confirmation.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Medicinal Chemistry
This compound's framework makes it a candidate for drug discovery programs targeting:
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Cancer therapies.
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Antituberculosis treatments.
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Enzyme inhibition studies (e.g., dehydrogenase inhibitors).
Organic Chemistry
Its reactivity profile allows further functionalization for creating novel derivatives with tailored properties.
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